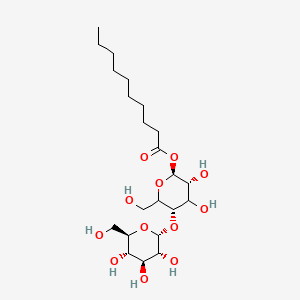

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is a complex carbohydrate derivative It is a glycoside formed by the linkage of two glucose molecules with a decanoate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between glucose molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis may use protecting groups to selectively react with specific hydroxyl groups on the glucose molecules. Enzymatic methods, on the other hand, utilize enzymes to catalyze the reaction under milder conditions, which can be more environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:

Hydrolysis: Breaking down the glycosidic bond to yield glucose and decanoic acid.

Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.

Reduction: Reducing the carbonyl groups to form alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

Hydrolysis: Glucose and decanoic acid.

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Applications De Recherche Scientifique

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate has diverse applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in cellular metabolism and energy storage.

Medicine: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: Utilized in the production of biodegradable materials and as a surfactant in various formulations.

Mécanisme D'action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose, which can then enter metabolic pathways such as glycolysis. The decanoate ester group may also interact with lipid membranes, affecting their fluidity and permeability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Uniqueness

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is unique due to the presence of the decanoate ester group, which imparts distinct physicochemical properties. This ester group enhances the compound’s hydrophobicity, making it more suitable for applications in non-aqueous environments compared to other disaccharides .

Activité Biologique

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate, a glycosylated lipid, has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as glycoglycerolipids, which are recognized for their diverse roles in biological systems, including cell signaling and membrane dynamics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a decanoate group linked to a disaccharide consisting of glucopyranose units. The molecular formula is C18H36O10, with a molecular weight of approximately 396.48 g/mol. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Decanoate | Decanoate |

| Glucopyranosyl units | Glucopyranosyl |

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

-

Antiproliferative Activity :

- This compound exhibits significant antiproliferative effects against various cancer cell lines, particularly ovarian carcinoma cells (IGROV-1). In serum-free conditions, the compound demonstrated an IC50 value of 2.00 ± 0.6 μM, indicating potent activity against cells with activated Akt signaling pathways .

-

Mechanism of Action :

- The antiproliferative effects are believed to be mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The presence of the oxyamide group in the structure enhances the interaction with cellular targets, potentially modifying membrane dynamics and increasing cytotoxicity .

- Anti-inflammatory Effects :

Case Studies

Several studies have investigated the biological activity of similar compounds within the glycoglycerolipid family:

- Study 1 : A study on related glycoglycerolipids showed that modifications in acyl chain length significantly impacted their biological activity, with longer chains generally enhancing antiproliferative effects against cancer cells .

- Study 2 : Research focusing on the structural analogs indicated that the presence of specific functional groups (e.g., N-oxyamide) can enhance cytotoxicity by promoting apoptosis through mitochondrial pathways .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | IGROV-1 | 2.00 | Akt pathway inhibition |

| Study 2 | TOV112D | 20.51 | Lack of Akt dependence |

| Study 3 | A375 Melanoma | Varies | Caspase-dependent apoptosis |

Propriétés

Formule moléculaire |

C22H40O12 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] decanoate |

InChI |

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-14(25)33-21-19(30)17(28)20(13(11-24)32-21)34-22-18(29)16(27)15(26)12(10-23)31-22/h12-13,15-24,26-30H,2-11H2,1H3/t12-,13?,15-,16+,17?,18-,19-,20-,21+,22-/m1/s1 |

Clé InChI |

XACGSRCCTRJOIX-USIHLEFOSA-N |

SMILES isomérique |

CCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES canonique |

CCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.